molecular formula C17H17N3O2 B2469016 3-(5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid CAS No. 879575-62-9

3-(5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid

Cat. No. B2469016
CAS RN: 879575-62-9
M. Wt: 295.342
InChI Key: PTCPUFDVDCJDAK-UHFFFAOYSA-N
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Description

The compound “3-(5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid” belongs to the family of N-heterocyclic compounds known as Pyrazolo[1,5-a]pyrimidines . These compounds have attracted significant attention in medicinal chemistry and material science due to their significant photophysical properties .


Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

The Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .


Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of 161–163 ºC . Its molecular formula is C17H17N3O2, with an average mass of 295.336 Da and a monoisotopic mass of 295.132080 Da .

Scientific Research Applications

Phosphodiesterase Inhibition and Antihypertensive Activity

Research has identified 6-phenylpyrazolo[3,4-d]pyrimidones as specific inhibitors of cGMP-specific (type V) phosphodiesterase, exhibiting significant enzymatic and cellular activity. These compounds have demonstrated oral antihypertensive activity in vivo, suggesting their potential application in developing treatments for hypertension. Specific structural modifications, such as the presence of a n-propoxy group at the 2-position of the phenyl ring, have been necessary for activity, indicating the importance of structural optimization in designing effective inhibitors (Dumaitre & Dodic, 1996).

Synthetic Methodology Advancements

Studies on the reactivity and synthetic methodologies involving pyrazolo[1,5-a]pyrimidine derivatives have led to the development of novel compounds with potential biological activities. For instance, the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives as potential benzodiazepine receptor ligands highlights the versatility of pyrazolo[1,5-a]pyrimidine chemistry in generating compounds of interest for neurological research (Bruni et al., 1994).

Imaging and Diagnostic Applications

Compounds within the 2-phenylpyrazolo[1,5-a]pyrimidineacetamide series, including those designed with fluorine atoms for labeling with fluorine-18, have been reported as selective ligands of the translocator protein (18 kDa), suitable for in vivo imaging using positron emission tomography (PET). This illustrates the potential use of similar compounds in medical imaging and diagnostic applications, providing insights into disease mechanisms and facilitating therapeutic development (Dollé et al., 2008).

Anti-inflammatory Properties

The synthesis and evaluation of 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones have revealed a new class of nonsteroidal anti-inflammatory drugs (NSAIDs) devoid of ulcerogenic activity, suggesting their potential as safer alternatives to traditional NSAIDs. These findings highlight the therapeutic promise of pyrazolo[1,5-a]pyrimidine derivatives in addressing inflammation without the gastrointestinal side effects commonly associated with NSAID use (Auzzi et al., 1983).

Novel Synthetic Routes and Biological Activities

Innovative synthetic routes have been developed for the preparation of pyrazolo[1,5-a]pyrimidine derivatives, leading to compounds with demonstrated antitumor, antimicrobial, and antioxidant activities. Such advancements in synthetic chemistry enhance the toolbox for drug discovery, enabling the exploration of novel therapeutic agents based on pyrazolo[1,5-a]pyrimidine scaffolds (Farag & Fahim, 2019).

Future Directions

The future directions in the research of Pyrazolo[1,5-a]pyrimidines include further exploration of their synthesis pathways, functionalization, and potential applications . Their significant photophysical properties and high impact in medicinal chemistry suggest promising future directions .

properties

IUPAC Name

3-(5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-11-14(8-9-16(21)22)12(2)20-17(19-11)15(10-18-20)13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCPUFDVDCJDAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=C(C=NN12)C3=CC=CC=C3)C)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid

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